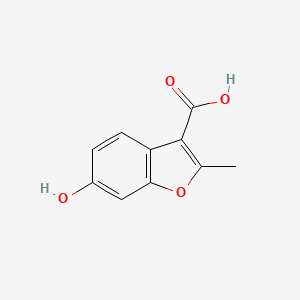

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVELFLPOFDICQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622867 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854515-52-9 | |

| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. This document details the known quantitative data, outlines detailed experimental protocols for their determination, and presents relevant biochemical pathways and synthetic workflows. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and reactivity. A summary of available quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [3] |

| Boiling Point | 235.8 °C (Predicted) | [2] |

| pKa | 3.47 ± 0.10 (Predicted) | [3] |

| LogP | 2.145 (Predicted) | [1][2] |

| Topological Polar Surface Area (TPSA) | 70.67 Ų | [1][2] |

| Flash Point | 96.4 °C (Predicted) | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.[4]

-

A second, more precise measurement is performed with a fresh sample, heating at a rate of 1-2 °C/minute as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.[5]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO, to ensure solubility.[6]

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]

Determination of Solubility

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers at various pH values, organic solvents) in a sealed flask.[7]

-

The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Methodology: HPLC Method

-

A reversed-phase HPLC system with a C18 column is utilized.[9][10]

-

The mobile phase is prepared with a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10][11]

-

A series of standard compounds with known LogP values are injected to create a calibration curve by plotting the logarithm of their retention times (log k) against their known LogP values.[10]

-

A solution of this compound is injected into the HPLC system under the same conditions.

-

The retention time of the compound is measured, and its log k is calculated.

-

The LogP of this compound is determined by interpolating its log k value on the calibration curve.[10]

Role in Synthesis and Biological Context

This compound is a crucial building block in the synthesis of Fruquintinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13] Fruquintinib targets the VEGFR signaling pathway, which is critical for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[2][3][14]

Synthesis of Fruquintinib Workflow

The following diagram illustrates the key steps in the synthesis of Fruquintinib, highlighting the role of this compound.

Caption: Workflow for the synthesis of Fruquintinib.

VEGFR Signaling Pathway

Fruquintinib exerts its therapeutic effect by inhibiting the VEGFR signaling pathway. The diagram below provides a simplified representation of this pathway.

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Fruquintinib.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized protocols for their experimental determination. Understanding these properties is fundamental for its application in the synthesis of Fruquintinib and for ensuring the quality and consistency of this important pharmaceutical intermediate. The provided diagrams of the synthetic workflow and the VEGFR signaling pathway offer a visual context for its chemical and biological significance. This information serves as a valuable resource for scientists and researchers in the field of drug development.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. cusabio.com [cusabio.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. tdcommons.org [tdcommons.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

Spectroscopic and Synthetic Profile of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: A Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive technical overview of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is presented. This document details its spectroscopic data, experimental protocols for its synthesis, and its role as a crucial intermediate in the manufacture of the targeted cancer therapy drug, Fruquintinib.

Summary of Spectroscopic Data

While direct and complete public spectroscopic data for this compound remains elusive, its identity is well-established through its consistent use in pharmaceutical synthesis. Its molecular formula is confirmed as C₁₀H₈O₄ with a molecular weight of 192.17 g/mol . The structural isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, has been fully characterized and serves as a valuable reference for expected spectroscopic features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 854515-52-9 | |

| Molecular Formula | C₁₀H₈O₄ | |

| Molecular Weight | 192.17 g/mol |

Table 2: Spectroscopic Data for the Isomeric Reference Compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid

| Spectroscopy | Data |

| ¹H NMR | Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison. |

| ¹³C NMR | Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison. |

| Mass Spec. | Molecular Ion: Expected [M-H]⁻ at m/z 191 |

| Infrared | Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison. |

Synthetic Protocols

This compound is a pivotal intermediate in the synthesis of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Several synthetic routes to this compound have been developed, highlighting its importance in medicinal chemistry.

One prominent synthetic approach involves the demethylation of a 6-methoxy precursor. This reaction is a common strategy to introduce a hydroxyl group on the benzofuran ring. The general workflow for such a synthesis is outlined below.

A detailed experimental protocol, as described in patent literature, involves the following key transformation:

Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid: A mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid is treated with a thiol or dithiol, optionally in the presence of a Lewis acid. This reaction cleaves the methyl ether to yield the desired this compound.[1]

Role in Fruquintinib Synthesis

The significance of this compound lies in its direct application in the synthesis of Fruquintinib.[2] The hydroxyl group at the 6-position is crucial for the subsequent ether linkage formation with the quinazoline moiety of the final drug molecule. The overall process underscores the importance of this benzofuran derivative in the production of advanced cancer therapeutics.

The development of efficient and scalable synthetic routes to this compound is an active area of research, aiming to improve the overall yield and cost-effectiveness of Fruquintinib production.[3][4]

References

An In-Depth Technical Guide on the ¹H and ¹³C NMR of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the VEGFR inhibitor Fruquintinib. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Molecular Structure and Numbering

The chemical structure of this compound is presented below with the standard numbering convention used for NMR signal assignment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzofuran ring system.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.20 | d | ~8.5 |

| H-5 | ~6.80 | dd | ~8.5, 2.0 |

| H-7 | ~6.70 | d | ~2.0 |

| 2-CH₃ | ~2.50 | s | - |

| 6-OH | Variable | br s | - |

| 3-COOH | Variable | br s | - |

Note: The chemical shifts for the hydroxyl and carboxylic acid protons are variable and depend on the solvent and concentration. The data presented is based on typical values for similar structures and may vary.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (ppm) |

| C-2 | ~158 |

| C-3 | ~110 |

| C-3a | ~145 |

| C-4 | ~120 |

| C-5 | ~115 |

| C-6 | ~155 |

| C-7 | ~100 |

| C-7a | ~150 |

| 2-CH₃ | ~15 |

| 3-COOH | ~165 |

Note: The presented chemical shifts are approximate values based on spectral data of analogous compounds.

Experimental Protocol: NMR Data Acquisition

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

Caption: A typical workflow for acquiring NMR spectra.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Signal Assignment and Interpretation

The assignment of the NMR signals is based on chemical shifts, signal multiplicities (splitting patterns), coupling constants, and can be further confirmed by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Aromatic Region: The protons on the benzene ring (H-4, H-5, and H-7) give rise to signals in the aromatic region of the ¹H NMR spectrum. The coupling patterns are indicative of their relative positions.

-

Methyl Group: The methyl group at the 2-position appears as a sharp singlet in the upfield region of the ¹H NMR spectrum.

-

Labile Protons: The hydroxyl and carboxylic acid protons typically appear as broad singlets, and their chemical shifts can be highly variable. They can be confirmed by D₂O exchange experiments, where these signals disappear from the spectrum.

This technical guide provides foundational NMR data and protocols for this compound, which are essential for its use in research and development. For definitive structural elucidation and in-depth analysis, a complete set of 1D and 2D NMR experiments is recommended.

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a key chemical intermediate, notably in the synthesis of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this intermediate is not extensively published, this document collates available information and presents generalized methodologies based on established pharmaceutical industry practices for benzofuran derivatives and other small molecules.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different processing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| CAS Number | 854515-52-9 | [3] |

| Appearance | White to off-white solid (typical) | Inferred from general properties of similar compounds |

| Predicted LogP | 2.14502 | [4] |

| Topological Polar Surface Area (TPSA) | 70.67 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

LogP is a measure of lipophilicity, which influences solubility in organic and aqueous media. A higher LogP suggests lower aqueous solubility.

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Media | Water, pH 7.4 Buffer | Sparingly soluble to insoluble | The carboxylic acid and phenol groups provide some polarity, but the benzofuran core is largely nonpolar. Solubility is expected to increase at higher pH due to deprotonation of the acidic groups. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to freely soluble | These solvents are capable of hydrogen bonding and have polarities that are well-suited to dissolve both the polar and nonpolar regions of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohols can interact with the polar functional groups of the molecule. |

| Nonpolar Solvents | Hexane, Toluene | Sparingly soluble to insoluble | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |

Stability Profile

The chemical stability of this compound is crucial for establishing appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact the purity of the final API. Forced degradation studies are essential to understand the intrinsic stability of the molecule under various stress conditions.[5]

Potential Degradation Pathways

Based on the functional groups present (phenol, carboxylic acid, and the benzofuran ring), the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The ester-like linkage within the furan ring could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less likely than for simple esters.

-

Oxidation: The phenol group is susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents, potentially leading to colored degradation products.[6]

-

Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost, though this typically requires harsh conditions.

-

Photodegradation: Aromatic systems and phenols can be sensitive to UV light, leading to the formation of radical species and subsequent degradation.

A summary of expected stability under different stress conditions is provided in Table 3. For a thorough understanding, the experimental protocol for forced degradation studies detailed in Section 4.2 should be implemented.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Severity | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat | Likely stable to moderate degradation | Ring-opened products |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat | Moderate to significant degradation | Ring-opened products, salts |

| Oxidation | 3% - 30% H₂O₂, room temperature | Moderate to significant degradation | Oxidized phenolic derivatives, quinone-like structures |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Likely stable | Decarboxylated product |

| Photostability | ICH Q1B conditions | Potential for degradation | Complex mixture of photoproducts |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[7][8][9]

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[10]

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound and to develop a stability-indicating analytical method.[5][11]

Objective: To identify the degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature such as 80°C. Also, heat the stock solution.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the unstressed control and all stressed samples by a suitable HPLC-PDA/MS method. The method should be capable of separating the parent compound from all major degradation products.

-

-

Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify the major degradation products by their retention times, UV spectra (from PDA), and mass-to-charge ratio (m/z) from the MS detector.

-

The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks with adequate resolution.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination

Caption: Workflow for Forced Degradation Study

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. Based on its chemical structure, it is predicted to be soluble in polar organic solvents and sparingly soluble in aqueous media, with potential instabilities under oxidative and strongly basic conditions. The provided experimental protocols for solubility determination and forced degradation studies offer robust methodologies for researchers and drug development professionals to generate the necessary data for process development, formulation, and regulatory submissions. A thorough understanding of these properties is paramount to ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

- 1. tdcommons.org [tdcommons.org]

- 2. qingmupharm.com [qingmupharm.com]

- 3. This compound | 854515-52-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. benchchem.com [benchchem.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Theoretical logP of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivatives

Introduction

The n-octanol/water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development. It quantifies the lipophilicity of a compound, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's logP value affects its ability to permeate biological membranes, interact with hydrophobic pockets of target proteins, and its overall bioavailability. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic drugs, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, understanding and predicting the logP of benzofuran derivatives, such as those of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, is essential for the rational design of new therapeutic agents.

This technical guide provides an in-depth overview of the theoretical (in silico) logP values for this compound and its derivatives. It details the computational methodologies used for these predictions, presents quantitative data in a structured format, and illustrates key workflows and structure-lipophilicity relationships.

Data Presentation: Theoretical logP Values

The theoretical logP (often denoted as clogP) of a compound can be calculated using various computational models. The parent compound, this compound, has a calculated logP value of 2.145 .[2]

The following table summarizes the clogP for the parent compound and provides calculated values for a series of its derivatives. These values illustrate how different functional group modifications on the core structure influence the molecule's lipophilicity. The calculations were performed using the OSIRIS Property Explorer, which utilizes an atom-based contribution method.

| Compound Name | Structure / Substitution | Theoretical logP (clogP) |

| This compound (Parent) | R = H | 2.15[2] |

| 6-Methoxy-2-methylbenzofuran-3-carboxylic acid | 6-OH → 6-OCH₃ | 2.47 |

| 5-Bromo-6-hydroxy-2-methylbenzofuran-3-carboxylic acid | Addition of Br at C5 | 2.96 |

| 5-Chloro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid | Addition of Cl at C5 | 2.80 |

| 6-Hydroxy-2-methylbenzofuran-3-carboxamide | 3-COOH → 3-CONH₂ | 1.12 |

| Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate | 3-COOH → 3-COOCH₃ | 2.54 |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Addition of -COCH₃ at C6, OH at C5 (Parent structure varies) | 1.73 |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | (As above) with esterification and methylation | 2.94 |

Note: The logP values for derivatives are calculated based on established methodologies and serve as illustrative examples. Actual values may vary slightly depending on the specific algorithm and software used.

Computational Protocols for logP Prediction

The in silico prediction of logP is a cornerstone of modern medicinal chemistry, enabling high-throughput screening of virtual compound libraries. Several robust methodologies exist, which can be broadly categorized into fragment-based, atom-based, and property-based approaches.

Fragment-Based and Atom-Based Methods

These are the most widely used approaches for calculating logP. They operate on the principle of additivity, where the logP of a molecule is determined by summing the contributions of its constituent parts.

-

Atom-Based Approach : This method calculates logP by summing the contributions of every atom based on its atom type. The OSIRIS Property Explorer, for instance, distinguishes between hundreds of atom types based on properties like atomic number, ring membership, bond type, and aromaticity of neighboring atoms.[3][4][5] The contribution values are optimized using large training sets of molecules with experimentally determined logP values.[3]

-

Fragment-Based Approach : This method deconstructs a molecule into a set of predefined molecular fragments. Each fragment has an assigned hydrophobicity value, and the overall logP is the sum of these values, often with additional correction factors for intramolecular interactions like hydrogen bonding or electronic effects.[6][7]

-

ChemDraw's ClogP : This algorithm, licensed from BioByte, is a well-known fragment-based method. It uses a library of fragment values and correction factors to provide reliable logP predictions.[8][9]

-

Molinspiration miLogP : This method is also based on group contributions derived from a training set of over 12,000 drug-like molecules. It includes values for basic fragments and larger fragments that account for intramolecular hydrogen bonding and charge interactions.[10]

-

ChemAxon's logP Predictor : This tool offers multiple calculation methods, including a "Consensus" model that combines its proprietary model with others for a more robust prediction. Its core method is an extension of the Viswanadhan et al. publication, which is based on atomic contributions.[11][12]

-

Quantitative Structure-Activity Relationship (QSAR) / Property-Based Methods

Instead of deconstructing the molecule, these methods use a set of calculated molecular descriptors that characterize the entire molecule to predict logP. These descriptors can be constitutional, topological, geometric, or electronic.

-

Methodology : A QSAR model is built by establishing a statistical relationship between the calculated descriptors and the experimental logP values for a training set of compounds.[13] Common statistical methods include:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Artificial Neural Networks (ANN)

-

Support Vector Machines (SVM)[14]

-

-

Application : This approach is particularly powerful for predicting the logP of compounds within a specific chemical class, such as phenolic compounds, where specific electronic and steric descriptors can be highly predictive.[13][15]

Structure/Property-Based Methods (Whole Molecule Approach)

These methods calculate logP from a more fundamental physicochemical perspective, often requiring 3D structural information. They typically estimate the free energy of transfer for a molecule between the aqueous and n-octanol phases.

-

Methodology : These techniques often involve quantum mechanics (QM) or molecular mechanics (MM) calculations. For example, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method can be used to calculate the solvation free energies in both water and n-octanol, the difference of which directly relates to the logP value.[6] While computationally intensive, these methods can provide high accuracy as they are based on physical principles rather than empirical data fitting.

Visualizations

Computational Workflow for logP Prediction

The following diagram illustrates a typical workflow for calculating a theoretical logP value using fragment- or atom-based computational methods.

Caption: Workflow for in silico logP prediction.

Structure-Lipophilicity Relationships

This diagram illustrates the general effect of common chemical modifications on the theoretical logP value of a core aromatic structure.

Caption: Effect of substituents on logP.

References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 4. rdchemicals.com [rdchemicals.com]

- 5. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. support.revvitysignals.com [support.revvitysignals.com]

- 9. reddit.com [reddit.com]

- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. ijsmr.in [ijsmr.in]

- 14. Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the potent vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. This technical guide provides a comprehensive overview of the discovery and synthetic evolution of this important molecule. It details various synthetic methodologies, from historical approaches to modern, optimized processes. The guide also presents available quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Within this family, this compound has emerged as a molecule of significant interest due to its integral role in the production of advanced therapeutic agents. Its structure, featuring a reactive carboxylic acid group and a phenolic hydroxyl group, makes it a versatile synthon for the construction of more complex molecular architectures. The primary driver for the extensive investigation into the synthesis of this compound has been its use as a pivotal intermediate for Fruquintinib, a targeted therapy for metastatic colorectal cancer.[1] This guide aims to consolidate the known information regarding its synthesis, from its initial discoveries to the latest industrial-scale production methods.

Discovery and Historical Context

While the contemporary importance of this compound is well-documented in patent literature concerning Fruquintinib, its initial discovery and first reported synthesis are not as prominently cited in readily available literature. The synthesis of the benzofuran ring system, in general, has a long history, with classic methods like the Pechmann condensation for coumarin synthesis, which can be subsequently converted to benzofurans, dating back to the late 19th century.[2]

The specific substitution pattern of this compound likely emerged from systematic explorations of benzofuran chemistry. Early synthetic routes to functionalized benzofurans often involved multi-step sequences starting from substituted phenols. The development of more direct and efficient methods has been a continuous effort in organic synthesis.

Synthetic Methodologies

The synthesis of this compound has evolved to improve yield, reduce cost, and increase efficiency, largely driven by its commercial demand as a pharmaceutical intermediate. Several key synthetic strategies have been reported.

Synthesis via Demethylation of a Methoxy Precursor

A common and widely used approach involves the demethylation of the corresponding 6-methoxy derivative, 6-methoxy-2-methylbenzofuran-3-carboxylic acid. This method offers a reliable route to the desired product.

Experimental Protocol: Demethylation using Boron Tribromide [3]

-

A pre-cooled mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) is prepared and maintained at a temperature of 0-10°C.

-

Boron tribromide (80.18 g) is slowly added to the mixture while maintaining the temperature.

-

The reaction mixture is stirred at the same temperature.

-

Upon completion, the reaction is quenched by slowly adding it to ice water with stirring.

-

The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Yield: 17.8 g[3]

Novel One-Pot Synthesis from Substituted Phenylacetic Acids

More recent innovations have focused on developing more streamlined and cost-effective processes. A novel one-pot synthesis has been described starting from substituted phenylacetic acids.[3]

Experimental Protocol: From 2-(2,4-dihydroxyphenyl)acetic acid

-

A mixture of 2-(2,4-dihydroxyphenyl)acetic acid (50 g), acetic anhydride (178.2 g), and trimethyl orthoacetate (82 g) is heated to 85-95°C and stirred.

-

The solvent is distilled off to yield an intermediate.

-

Tetrahydrofuran (165 ml) is added to the intermediate and the mixture is cooled to -5° to 5°C.

-

Sodium acetate (75 g) is added, and the mixture is stirred at the same temperature.

-

The temperature is raised to 30-40°C, and water is added.

-

The solvent is completely distilled off.

-

Water is added to the residue, and the mixture is cooled to 25-30°C.

-

An aqueous hydrochloric acid solution is added to precipitate the product.

-

The solid is filtered and dried to yield this compound.

Yield: 44 g[3]

Synthesis from 6-acetoxy-2-methylbenzofuran

Another synthetic route proceeds via the acylation of 6-acetoxy-2-methylbenzofuran followed by hydrolysis.[1]

Experimental Protocol: [1]

-

To a slurry of aluminum trichloride (20.0 g, 150 mmol) in dichloromethane (200 mL) at 0°C, oxalyl chloride (13.0 mL, 150 mmol) is added, and the mixture is stirred for 30 minutes.

-

A solution of 6-acetoxy-2-methylbenzofuran (9.50 g, 49.9 mmol) in dichloromethane (50 mL) is added over 10 minutes.

-

The reaction is stirred at room temperature for 2 hours.

-

The reaction is cooled to 0°C and quenched with methanol (50 mL).

-

The mixture is concentrated, redissolved in methanol (250 mL), and treated with potassium carbonate (8.28 g, 59.9 mmol).

-

After stirring for 16 hours at room temperature, the mixture is filtered and concentrated.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Yield: 9.56 g (93%)[1]

Quantitative Data

A summary of the quantitative data for the synthesis of this compound is presented below.

| Starting Material | Key Reagents | Solvent(s) | Yield | Reference |

| 6-methoxy-2-methylbenzofuran-3-carboxylic acid | Boron tribromide | Dichloromethane | 17.8 g (from 22 g starting material) | [3] |

| 2-(2,4-dihydroxyphenyl)acetic acid | Acetic anhydride, Trimethyl orthoacetate, Sodium acetate | Tetrahydrofuran, Water | 44 g (from 50 g starting material) | [3] |

| 6-acetoxy-2-methylbenzofuran | Aluminum trichloride, Oxalyl chloride, Potassium carbonate | Dichloromethane, Methanol | 93% | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| CAS Number | 854515-52-9 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 196-197 °C (for a related bromo-derivative) | [5] |

Spectroscopic Data

While a complete, verified set of spectroscopic data for this compound is not consistently available across the literature, data for the closely related isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, can provide some reference.[6]

-

¹H-NMR (300 MHz, DMSO-d₆, for the 4-carboxylic acid isomer): δ 12.88 (s, 1H, COOH), 9.67 (s, 1H, OH), 7.28 (d, J = 2.2 Hz, 1H), 7.07 (d, J = 2.2 Hz, 1H), 6.80 (s, 1H), 2.39 (s, 3H, CH₃) ppm.[6]

-

¹³C-NMR (75 MHz, DMSO-d₆, for the 4-carboxylic acid isomer): δ 167.59, 156.04, 155.81, 154.38, 122.57, 122.07, 113.49, 103.88, 102.52, 14.08 ppm.[6]

-

FT-IR (KBr, for the 4-carboxylic acid isomer): ν 3281, 3077, 2962, 2919, 2848, 1690, 1626, 1600, 1496, 1439, 1392, 1127 cm⁻¹.[6]

-

MS (ESI, for the 4-carboxylic acid isomer): m/z calcd. for C₁₀H₈O₄ 192.17, found 191.41 [M-H]⁻.[6]

-

MS (for the title compound): MS: 207.0 (M+1); 205.0 (M-1).[1]

Biological Activity and Signaling Pathways

The primary biological relevance of this compound lies in its role as a precursor to Fruquintinib. Fruquintinib is a small molecule inhibitor of VEGFRs 1, 2, and 3, which are key mediators of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. By inhibiting these receptors, Fruquintinib effectively cuts off the tumor's blood supply.

There is limited publicly available information on the intrinsic biological activity of this compound itself. It is plausible that it may possess some inherent biological activity, as the benzofuran scaffold is a known pharmacophore. However, its primary utility in the context of drug development has been as a structural component for building more potent and selective molecules like Fruquintinib.

Visualizations

Synthetic Pathway via Demethylation

Caption: Demethylation of a methoxy precursor.

One-Pot Synthesis Workflow

Caption: One-pot synthesis workflow.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern medicine. While its own biological profile is not extensively characterized, its role as an indispensable precursor to the life-extending drug Fruquintinib underscores its importance. The evolution of its synthesis from classical multi-step procedures to more efficient one-pot processes highlights the continuous drive for innovation in chemical manufacturing. This guide provides a foundational understanding of this key molecule, offering valuable insights for chemists and pharmaceutical scientists engaged in the development of novel therapeutics. Further research into the potential intrinsic biological activities of this compound could open new avenues for its application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. tdcommons.org [tdcommons.org]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Fundamental Reactivity of the 6-Hydroxybenzofuran Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-hydroxybenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and the presence of a reactive hydroxyl group make it a versatile building block for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 6-hydroxybenzofuran core, focusing on its synthesis, electrophilic and nucleophilic substitution reactions, oxidation, and reduction. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and drug development.

Synthesis of the 6-Hydroxybenzofuran Scaffold

The construction of the 6-hydroxybenzofuran ring system can be achieved through several synthetic strategies. One common approach involves a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde, which includes reaction with chloroacetic acid, subsequent formation of the 6-methoxybenzofuran intermediate in acetic anhydride, and a final demethylation step to yield 6-hydroxybenzofuran with a good overall yield.[1] Another robust method is a four-step, one-pot process that provides access to 6-hydroxybenzofuran-3-carboxylic acid with a reported yield of 40%.[2]

A two-step synthesis for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has also been reported, starting from methyl 3,5-dihydroxybenzoate. This process involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis.[3]

Table 1: Selected Synthetic Protocols for 6-Hydroxybenzofuran Derivatives

| Starting Material | Product | Key Reagents | Overall Yield (%) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | 6-Hydroxybenzofuran | 1. Chloroacetic acid, NaOH2. Acetic anhydride, NaOAc3. Sodium 1-dodecanethiolate, DMF | Good | [1] |

| Not specified | 6-Hydroxybenzofuran-3-carboxylic acid | Four-step, one-pot process | 40 | [2] |

| Methyl 3,5-dihydroxybenzoate | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | 1. Propargyl bromide, CuI, KI, K₂CO₃2. NaOH | 50 (hydrolysis step) | [3] |

Reactivity of the 6-Hydroxybenzofuran Scaffold

The reactivity of the 6-hydroxybenzofuran scaffold is governed by the interplay of the electron-rich furan ring, the phenolic hydroxyl group, and the benzene ring.

Electrophilic Aromatic Substitution

The furan ring of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. The hydroxyl group at the 6-position is an activating, ortho-, para-directing group, further influencing the regioselectivity of electrophilic substitution on the benzene ring.

Diagram 1: Electrophilic Aromatic Substitution on 6-Hydroxybenzofuran

References

An In-depth Technical Guide to the Electronic and Steric Effects in 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of pharmaceutically active compounds such as Fruquintinib. Understanding these fundamental properties is crucial for optimizing synthetic routes, predicting reactivity, and designing novel derivatives with enhanced biological activity.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core substituted with a hydroxyl group, a methyl group, and a carboxylic acid group. The interplay of the electronic properties of these substituents, combined with their spatial arrangement, dictates the molecule's overall reactivity, acidity, and potential for intermolecular interactions. This guide delves into these aspects, providing both qualitative and quantitative insights.

Electronic Effects

The electronic landscape of this compound is shaped by the cumulative influence of its functional groups, which modulate the electron density of the aromatic and furan rings.

2.1. Substituent Effects on the Benzofuran Ring System

-

6-Hydroxy Group: The hydroxyl group at the C6 position is a potent electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene ring, is dominant. This significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group is an ortho, para-director, activating the C5 and C7 positions for electrophilic aromatic substitution.

-

2-Methyl Group: The methyl group at the C2 position of the furan ring is a weak electron-donating group through induction (+I effect) and hyperconjugation. It subtly increases the electron density of the furan ring.

-

3-Carboxylic Acid Group: The carboxylic acid group at the C3 position is a strong electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This deactivating group primarily influences the furan ring, reducing its electron density and making it less reactive towards electrophiles.

The combination of these effects leads to a polarized molecule where the benzene ring is electron-rich and the furan ring is comparatively electron-poor. Electrophilic aromatic substitution reactions are therefore predicted to occur preferentially on the benzene ring at the C7 position, ortho to the strongly activating hydroxyl group.

2.2. Acidity

The acidity of the carboxylic acid and the phenolic hydroxyl group are key electronic properties. The predicted pKa of the carboxylic acid is approximately 3.47. The electron-withdrawing nature of the benzofuran ring system contributes to the stabilization of the carboxylate anion, making it a relatively strong organic acid. The pKa of the phenolic hydroxyl group is expected to be higher, in the range of typical phenols.

Quantitative Electronic Data

| Parameter | Value | Source |

| Predicted pKa (Carboxylic Acid) | 3.47 ± 0.10 | ChemicalBook[1] |

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a significant role in the reactivity and conformational preferences of this compound.

3.1. Influence of the 2-Methyl Group

The methyl group at the C2 position exerts steric hindrance on the adjacent C3-carboxylic acid group. This can influence the conformation of the carboxylic acid, potentially affecting its planarity with the furan ring and thereby modulating the extent of resonance. This steric clash can also hinder the approach of bulky reagents to the carboxylic acid group or the C2 position.

3.2. Influence on Reactivity

Steric effects can impact the rates of reactions. For instance, in esterification or amidation reactions of the carboxylic acid, the approach of the alcohol or amine nucleophile might be slightly impeded by the neighboring methyl group. Similarly, any reaction at the C2 position would be sterically hindered.

Structural Data of a Related Isomer

While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, provides valuable insights into the bond lengths and angles of the benzofuran core, which can be used for comparative analysis and computational modeling.[2][3]

Experimental Protocols

4.1. Determination of pKa by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 water/methanol) to a final concentration of approximately 1 mM.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette filled with a standardized solution of a strong base (e.g., 0.01 M NaOH).

-

Titration Procedure: Immerse the pH electrode in the analyte solution and record the initial pH. Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For the two acidic protons (carboxylic and phenolic), two equivalence points will be observed.

4.2. Kinetic Study of Esterification to Probe Steric Effects

-

Reaction Setup: In a series of temperature-controlled reaction vessels, dissolve a known concentration of this compound in a suitable solvent (e.g., dry methanol, which also acts as the reagent).

-

Initiation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each vessel to initiate the Fischer esterification reaction.

-

Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction (e.g., by adding a cold solution of sodium bicarbonate).

-

Analysis: Analyze the composition of the quenched aliquots using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the ester product.

-

Kinetic Analysis: Plot the concentration of the reactant versus time and determine the reaction rate constant (k). This can be compared to the rate constant of a less sterically hindered analogue to quantify the steric effect of the 2-methyl group.

Visualizations

Diagram of Electronic Effects

Caption: Electronic contributions of substituents.

Logical Workflow for Reactivity Prediction

Caption: Predicting chemical reactivity.

Conclusion

The electronic and steric properties of this compound are a direct consequence of the nature and position of its substituents. The strong electron-donating hydroxyl group dominates the electronic landscape of the benzene ring, predisposing it to electrophilic substitution, while the electron-withdrawing carboxylic acid deactivates the furan ring. Steric hindrance from the 2-methyl group can influence the conformation and reactivity of the adjacent carboxylic acid. A thorough understanding of these principles is indispensable for the rational design of synthetic strategies and the development of novel derivatives for pharmaceutical applications. This guide provides a foundational framework for researchers to build upon in their exploration of this versatile chemical entity.

References

Potential Biological Targets of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a key synthetic intermediate in the production of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] While direct biological activity data for this specific intermediate is limited in publicly available literature, its integral role in the synthesis of a targeted anti-cancer therapeutic strongly implicates the VEGFR signaling pathway as its primary system of biological relevance. This technical guide delineates the potential biological targets of this compound, with a core focus on the VEGFR signaling cascade. Furthermore, it explores other speculative targets based on the activities of structurally related benzofuran compounds and provides detailed experimental methodologies for relevant biological assays.

Introduction to this compound

This compound belongs to the benzofuran class of heterocyclic compounds. Its primary significance in the field of medicinal chemistry lies in its function as a crucial building block for the synthesis of Fruquintinib.[1][3] Fruquintinib is an oral tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of metastatic colorectal cancer by targeting VEGFR-1, -2, and -3.[4][5][6] The structural backbone of this compound provides the necessary scaffold for the elaboration into the final, pharmacologically active Fruquintinib molecule.

Primary Putative Target: The VEGFR Signaling Pathway

Given its role as a direct precursor to Fruquintinib, the most logical and significant potential biological targets for this compound are the Vascular Endothelial Growth Factor Receptors. The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis.

Overview of VEGFR Signaling

The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). These receptors are typically expressed on the surface of vascular endothelial cells. The binding of VEGF ligands (VEGF-A, VEGF-B, PlGF, VEGF-C, VEGF-D) to the extracellular domains of these receptors induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][7]

Key Components of the VEGFR Signaling Cascade

The activation of VEGFRs triggers several key downstream signaling pathways:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[6]

-

PI3K/Akt Pathway: This pathway is primarily involved in endothelial cell survival and migration.[8]

-

p38 MAPK Pathway: This pathway plays a role in actin polymerization and directed cell migration.[8]

-

FAK/Rho Pathway: This pathway is involved in the formation of focal adhesions and stress fibers, contributing to cell migration.[8]

The intricate interplay of these pathways is fundamental to the process of angiogenesis.

Rationale for Targeting VEGFRs

The inhibition of VEGFR signaling is a well-established strategy in cancer therapy. By blocking the pro-angiogenic signals, VEGFR inhibitors can effectively starve tumors of the nutrients and oxygen required for their growth and dissemination. Fruquintinib's mechanism of action is centered on this principle.[9] Therefore, any residual or off-target activity of its precursor, this compound, would most likely be directed towards components of this pathway.

Other Potential Biological Targets

While the VEGFR pathway is the most probable area of biological interaction, the benzofuran scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5]

Pendrin (SLC26A4)

A recent study identified a series of 3-carboxy-2-methylbenzofuran derivatives as potent inhibitors of pendrin (SLC26A4), an anion exchanger.[10] Although the substitution pattern differs from this compound, this finding suggests that the core benzofuran-3-carboxylic acid moiety may have an affinity for this transporter.

Mycobacterial Enzymes

A related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was synthesized and evaluated as a potential inhibitor of salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[11][12] This indicates that benzofuran derivatives could be explored for antibacterial applications.

General Antifungal and Cytotoxic Activity

Derivatives of 2- and 3-benzofurancarboxylic acids have been reported to exhibit antifungal activity and cytotoxic effects against various cancer cell lines.[13] The precise molecular targets for these activities are often not fully elucidated but highlight the broad pharmacological potential of this chemical class.

Quantitative Data

As of the latest literature review, no direct quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound against specific molecular targets has been publicly reported. The primary focus of published research has been on its chemical synthesis. For comparative purposes, the activity of the final product, Fruquintinib, is provided below.

| Compound | Target | IC50 (nM) |

| Fruquintinib | VEGFR-1 | 33 |

| VEGFR-2 | 0.35 | |

| VEGFR-3 | 35 |

Data obtained from publicly available resources on Fruquintinib.[9]

Experimental Protocols

While specific protocols for testing this compound are not available, standard assays used to evaluate inhibitors of the VEGFR pathway and other potential targets are described below.

VEGFR Kinase Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFRs.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the recombinant kinase domain of a VEGFR in the presence of ATP. Inhibition of the kinase results in a decreased phosphorylation signal.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-1, -2, or -3 kinase domain; biotinylated substrate peptide; ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); test compound (this compound); positive control (e.g., Fruquintinib); detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF assay).

-

Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a microtiter plate. b. The recombinant VEGFR kinase is added to each well. c. The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate peptide and ATP. d. The plate is incubated at room temperature for a specified period (e.g., 60 minutes). e. The reaction is stopped by the addition of EDTA. f. The detection reagents are added, and the plate is incubated to allow for binding. g. The signal (e.g., HTRF ratio) is read using a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the effect of a compound on VEGF-induced endothelial cell proliferation.

Principle: VEGF stimulates the proliferation of endothelial cells. An inhibitor of the VEGFR pathway will block this effect.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Reagents and Materials: HUVEC growth medium; VEGF; test compound; positive control; cell proliferation detection reagent (e.g., BrdU, MTS, or CellTiter-Glo®).

-

Procedure: a. HUVECs are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then serum-starved for a period (e.g., 4-6 hours). c. The test compound at various concentrations is added to the wells. d. The cells are stimulated with a predetermined concentration of VEGF. e. The plate is incubated for a period that allows for cell proliferation (e.g., 48-72 hours). f. The cell proliferation reagent is added, and the signal is measured according to the manufacturer's instructions.

-

Data Analysis: The EC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. tdcommons.org [tdcommons.org]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | VEGF-A,C,D bind to VEGFR2 leading to receptor dimerization [reactome.org]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active compounds, most notably Fruquintinib.[1] Fruquintinib is an approved medication for the treatment of metastatic colorectal cancer, highlighting the importance of a robust and efficient synthesis for its key building blocks.[1] This document provides detailed protocols for the synthesis of this compound, focusing on the demethylation of its 6-methoxy precursor.

Synthesis Overview

The primary and most direct method for the synthesis of this compound from its 6-methoxy analog is through a demethylation reaction. This process involves the cleavage of the methyl ether to reveal the desired hydroxyl group. A common and effective reagent for this transformation is boron tribromide (BBr₃). Alternative methods may involve the use of thiols or dithiols in the presence of a Lewis acid.[2]

Experimental Protocols

Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using Boron Tribromide

This protocol details the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid to yield this compound using boron tribromide in dichloromethane.[1]

Materials:

-

6-methoxy-2-methylbenzofuran-3-carboxylic acid

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Ice water

-

Water

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Cooling bath (ice-water bath)

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a reaction flask, suspend 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).

-

Cool the mixture to 0-10°C using an ice-water bath.

-

Slowly add boron tribromide (80.18 g) to the cooled mixture via a dropping funnel, maintaining the temperature between 0-10°C.

-

Stir the reaction mixture at 0-10°C.

-

After the reaction is complete, slowly quench the reaction mixture by pouring it into ice water while stirring.

-

Filter the resulting solid precipitate.

-

Wash the solid with water.

-

Dry the solid to obtain the final product, this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 6-methoxy-2-methylbenzofuran-3-carboxylic acid | [1] |

| Reagent | Boron tribromide | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0-10°C | [1] |

| Yield | 17.8 g (from 22 g of starting material) | [1] |

| Molecular Formula | C₁₀H₈O₄ | [3][4] |

| Molecular Weight | 192.17 g/mol | [3][4] |

Visualizations

Synthesis Pathway

Caption: Synthetic route for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: A Robust and Cost-Effective Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxybenzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its benzofuran scaffold is a fundamental moiety found in a wide array of natural products and synthetic drugs.[1][2][3] The development of a practical, cost-effective, and scalable manufacturing process for this compound is therefore of significant interest to the drug development community. This application note details a highly robust, six-step synthesis that includes an optimized four-step, one-pot tandem process, culminating in high-purity 6-hydroxybenzofuran-3-carboxylic acid with a notable overall yield.[1][2] The described method avoids the use of costly and hazardous reagents, such as certain metal catalysts, making it a more environmentally benign and economically viable option for large-scale production.[4][5]

Overall Synthetic Scheme

The synthesis begins with the inexpensive starting material, 3-methoxyphenol, and proceeds through a six-step sequence to yield the final product. A key feature of this protocol is a streamlined four-step, one-pot process that significantly improves efficiency and reduces the need for multiple intermediate purifications.[1][2]

Figure 1: Overall synthetic workflow for 6-hydroxybenzofuran-3-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of 6-hydroxybenzofuran-3-carboxylic acid.

Step 1: Synthesis of Ethyl (3-methoxyphenoxy)acetate (Intermediate 1)

-

To a suitable reactor, add 3-methoxyphenol (5 kg, 40.3 mol), acetone (45 L), potassium carbonate (13.92 kg, 100.7 mol), potassium iodide (0.134 kg, 0.8 mol), and water (1.448 kg).[5]

-

Heat the resulting suspension to reflux.[5]

-

Over a period of 1 hour, add a solution of ethyl chloroacetate (6.42 kg, 52.4 mol) in acetone (37 L).[5]

-

Maintain the reaction mixture at reflux for 4 hours.[5]

-

After cooling to room temperature, filter the mixture.

-

Concentrate the filtrate under reduced pressure. The residue can be further purified by taking it up in xylenes and isopropanol and concentrating again to yield the desired intermediate.[3]

Step 2: Synthesis of Diethyl 2-((3-methoxyphenoxy)acetyl)malonate (Intermediate 2)

-

In an inerted reactor, add methyl tert-butyl ether (MTBE) (33 L) followed by sodium ethoxide (3.1 kg, 45.3 mmol).[3]

-

Add diethyl oxalate (6.1 kg, 41.5 mmol) to the suspension at room temperature. A slight exotherm may be observed.[3]

-

Add a solution of Intermediate 1 (7.93 kg, 37.7 mol) dissolved in MTBE (37 L).[3]

-

Heat the reaction mixture to reflux and stir for 4 hours.[3]

-

After cooling, the reaction mixture is quenched with water and 2 M aqueous HCl.[5]

-

Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the product.[5]

Step 3-6: One-Pot Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid (Final Product)

This one-pot procedure combines dehydrative cyclization, decarboxylation, and demethylation.

-

Dissolve Intermediate 2 (5.47 kg, 17.64 mol) in acetic acid (21.9 L).[5]

-

Add 48% hydrobromic acid in water (29.56 kg, 176.4 mol) at room temperature.[5]

-

Heat the mixture to reflux (approximately 100 °C) for 3 hours.[5]

-

Cool the reaction mixture to 85 °C and stir overnight.[5]

-

If the reaction is incomplete (as monitored by TLC or HPLC), additional HBr may be added, and the mixture can be heated to reflux for another hour.[5]

-

Upon completion, cool the mixture to room temperature for workup and isolation of the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis, highlighting the efficiency and robustness of the process.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | Purity |

| 1. Alkylation | 3-Methoxyphenol | Ethyl chloroacetate, K₂CO₃, KI | Acetone | Reflux | 7 h | 94% | 98.4% |

| 2. Acylation | Intermediate 1 | Diethyl oxalate, Sodium ethoxide | MTBE | Reflux | 4 h | 98% | 94.6% |

| 3-6. One-Pot Tandem Reaction | Intermediate 2 | HBr (48% in water), Acetic Acid | Acetic Acid | 85-100 °C | ~16 h | - | - |

| Overall | 3-Methoxyphenol | - | - | - | - | 40% | >99% |

Table 1: Summary of reaction conditions, yields, and purity for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid.[1][2][3][5]

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the one-pot tandem reaction.

Figure 2: Key transformations in the one-pot reaction sequence.

Conclusion

The protocol presented here offers a robust, scalable, and cost-effective method for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. By employing a streamlined one-pot process for the key transformation steps, this synthesis minimizes the need for intermediate purifications, thereby reducing waste and improving overall efficiency.[1][2] The use of readily available and inexpensive starting materials and reagents further enhances its industrial applicability.[5] This method provides a reliable pathway for obtaining high-purity material, which is essential for subsequent applications in drug discovery and development.

References

Application Notes & Protocols for the Quantification of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.